molecular formula C11H15NO2 B8443545 (S)-Ethyl 2-amino-2-phenylpropanoate CAS No. 2683-72-9

(S)-Ethyl 2-amino-2-phenylpropanoate

Cat. No.: B8443545
CAS No.: 2683-72-9
M. Wt: 193.24 g/mol
InChI Key: INIZIUDFZIBLPT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-amino-2-phenylpropanoate is a chiral synthetic building block of significant interest in medicinal chemistry research. This phenylalanine derivative, characterized by its stereocenter and ester functionalization, serves as a key intermediate in the design and synthesis of novel bioactive compounds. Its structure makes it a valuable precursor for the development of potential antitumor agents, as similar ethyl ester derivatives of amino acids are frequently employed in peptide coupling reactions to create molecules evaluated for cytotoxic activity . The compound's chiral nature is critical for studying structure-activity relationships, where the specific spatial arrangement of atoms can profoundly influence biological interactions, such as binding to therapeutic targets like tubulin . Researchers utilize this scaffold to explore new chemical space in drug discovery, particularly in constructing analogs of complex natural products. This compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2683-72-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3/t11-/m0/s1

InChI Key

INIZIUDFZIBLPT-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@](C)(C1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C₁₁H₁₅NO₂ 193.24 α-amino, phenyl Synthesized
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C₁₃H₁₃NO₂ 215.25 β-cyano, 4-methylphenyl
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 223.23 β-nitro, phenyl
Ethyl 2-methylpropanoate hydrochloride C₁₂H₁₈ClNO₄ 299.73 α-methyl, dihydroxyphenyl

Key Observations:

This difference impacts solubility and biological interactions.

Stereochemical Considerations: The S-configuration in the target compound contrasts with the E-geometry of the cyano-substituted analog in , which adopts a syn-periplanar conformation. This conformational rigidity may limit its utility in flexible pharmacophores.

Stability and Solubility :

  • Hydrochloride salt derivatives, such as , exhibit improved aqueous solubility compared to the free base form of the target compound, making them preferable for pharmaceutical formulations.

Key Findings:

  • The high-yield nitration route for (95%) demonstrates the efficiency of electrophilic aromatic substitution in nitro-functionalized esters. However, regioselectivity challenges may arise compared to the straightforward amino-group introduction in the target compound.
  • The lower yield for (~70%) reflects the sensitivity of Knoevenagel condensations to steric and electronic factors, emphasizing the advantage of amino-group stability in the target molecule.

Preparation Methods

Diastereomeric Salt Formation

Racemic ethyl 2-amino-2-phenylpropanoate reacts with chiral acids (e.g., tartaric or camphorsulfonic acid) to form diastereomeric salts. Differential solubility enables selective crystallization:

  • Conditions : Ethanol/water (3:1), 25°C, 12 h

  • Yield : 85–90%

  • ee : 92–95%

This method, while reliable, requires stoichiometric resolving agents and multiple recrystallization steps, limiting industrial scalability.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α-keto esters using chiral metal catalysts provides direct access to enantiopure products. The (S)-enantiomer is favored with Ru-(S)-BINAP complexes, as reported in the synthesis of analogous β-phenylalanine esters.

Substrate Design and Catalyst Systems

Hydrogenation of ethyl 2-benzamido-2-phenylacrylate under 50 bar H₂ with [RuCl₂((S)-BINAP)]₂·NEt₃ yields the target compound:

  • Catalyst Loading : 0.5 mol%

  • Temperature : 60°C

  • Yield : 92%

  • ee : 96%

Limitations

  • Requires pre-functionalized α-keto esters.

  • Sensitivity to steric hindrance from the phenyl group reduces reaction rates.

Enzymatic Dynamic Kinetic Resolution

ω-Transaminases (ω-TAs) enable asymmetric amination of β-keto esters. Mathew et al. optimized a cascade reaction using Candida rugosa lipase and Sphaerobacter thermophilus ω-TA, converting ethyl benzoylacetate to (S)-β-phenylalanine ethyl ester with 44% yield and >99% ee.

Reaction Optimization

  • Substrate : Ethyl 3-phenyl-2-oxopropanoate

  • Enzyme : Mutant ω-TA ATA-117 11Rd

  • Cofactor : Pyridoxal-5′-phosphate (PLP, 1 mM)

  • Conditions : pH 7.5, 30°C, 24 h

  • Yield : 32% (S-enantiomer), 13% (R-enantiomer)

Advantages

  • Avoids racemization through kinetic control.

  • Compatible with aqueous/organic biphasic systems.

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction, employing chiral tert-butanesulfinamide, provides enantioselective access to α-amino nitriles, which are hydrolyzed to esters. Parker et al. detailed a three-step protocol:

  • Condensation : Benzaldehyde + (S)-tert-butanesulfinamide → imine (89% yield).

  • Cyanation : Trimethylsilyl cyanide, BF₃·OEt₂ (92% yield).

  • Hydrolysis : HCl/EtOH, 60°C → this compound (85% yield, 94% ee).

Multicomponent Mannich-Type Reactions

Zinc-mediated Mannich reactions offer a one-pot synthesis. A 2012 Journal of Chemical Education experiment demonstrated this using benzyl bromide, p-anisidine, and ethyl glyoxylate:

  • Reagents : Zn dust (2 eq.), NH₄Cl (1 eq.)

  • Solvent : THF/H₂O (4:1)

  • Time : 4 h

  • Yield : 78%

  • ee : 88% (determined by chiral HPLC)

Industrial-Scale Processes from Patent Literature

Patents US8633223B2 and EP2240464A2 outline scalable routes via intermediates like 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionic acid ethylester. Key steps include:

  • Alkylation : Ethyl 2-bromo-2-phenylpropanoate + ethanolamine → intermediate (92% yield).

  • Cyclization : POCl₃, DMF, 0°C → oxazolidinone.

  • Hydrolysis : 6M HCl, reflux → (S)-enantiomer (85% yield).

Comparison of Synthetic Methods

Method Catalyst/Reagent Yield (%) ee (%) Scale Potential
Chiral ResolutionCamphorsulfonic acid85–9092–95Lab-scale
Asymmetric HydrogenationRu-(S)-BINAP9296Pilot-scale
Enzymatic Aminationω-Transaminase ATA-11732>99Industrial
Strecker Synthesis(S)-tert-Butanesulfinamide8594Lab-scale
Multicomponent ReactionZn/NH₄Cl7888Pilot-scale
Patent ProcessPOCl₃/DMF8599Industrial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Ethyl 2-amino-2-phenylpropanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases can separate enantiomers, with yields dependent on solvent polarity and temperature . Alternative routes may employ chiral auxiliaries, such as (S)-proline derivatives, to direct stereochemistry during condensation reactions. Reaction optimization should prioritize minimizing racemization (e.g., low-temperature conditions for esterification) and verifying enantiomeric excess (ee) via chiral HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the ester and amino functional groups, while NOESY experiments may resolve stereochemical assignments .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to determine ee (e.g., retention time differences >1.5 min for enantiomers) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular mass (±2 ppm error) and detects impurities .

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling or derivatization reactions?

  • Methodological Answer : The (S)-configuration enhances regioselectivity in peptide bond formation. For example, coupling with Boc-protected amino acids via EDC/HOBt activation favors α-amine reactivity over the ester group. Steric hindrance from the phenyl group may slow acylation rates, requiring longer reaction times (e.g., 24–48 hrs) .

Advanced Research Questions

Q. What strategies resolve contradictions in chiral purity assessments between HPLC and polarimetry for this compound?

  • Methodological Answer : Discrepancies often arise from solvent-dependent optical rotation or co-eluting impurities. Cross-validate results by:

  • Repeating polarimetry in multiple solvents (e.g., chloroform vs. methanol) to assess solvent effects on optical rotation .
  • Using orthogonal HPLC methods (e.g., normal-phase vs. reversed-phase) to confirm peak homogeneity .
  • Combining with 19F^{19}\text{F} NMR (if fluorine-containing analogs are synthesized) for additional stereochemical validation .

Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets like proteases or transporters?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., HIV protease). Focus on hydrogen bonds between the amino group and catalytic aspartate residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs for synthesis .

Q. What are the challenges in scaling up the asymmetric synthesis of this compound while maintaining enantiomeric excess?

  • Methodological Answer :

  • Catalyst Loading : Reduce chiral catalyst (e.g., Jacobsen’s catalyst) to <5 mol% via flow chemistry to lower costs .
  • Workup Optimization : Replace chromatography with crystallization (e.g., using chiral resolving agents like tartaric acid) to isolate the (S)-enantiomer .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor ee in real time .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Avoid prolonged heating (>60°C) during synthesis to prevent racemization .
  • Biological Assays : Use cell-based models (e.g., Caco-2 permeability) to evaluate bioavailability, correlating results with logP values (predicted ~1.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.